molecular formula C10H15N3O2 B1436731 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one CAS No. 1241669-65-7

6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B1436731
CAS No.: 1241669-65-7
M. Wt: 209.24 g/mol
InChI Key: OLMIFJJQEIYIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxymethyl group at the 6-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxymethyl and pyrrolidinyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxymethyl and pyrrolidinyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMIFJJQEIYIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
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6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
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Reactant of Route 5
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

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